(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
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Overview
Description
(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a bromophenyl group. The final step involves the introduction of the cyanovinyl group through a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate involves its interaction with specific molecular targets. The thiazole ring and the cyanovinyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl 4-(2-(4-(3-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
- (E)-methyl 4-(2-(4-(3-fluorophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
Uniqueness
(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 4-[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c1-25-20(24)14-7-5-13(6-8-14)9-16(11-22)19-23-18(12-26-19)15-3-2-4-17(21)10-15/h2-10,12H,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCWUPVYGJONSS-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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